molecular formula C21H16O6S2 B13793733 Methylenebisnaphthalene-2-sulphonic acid CAS No. 84-90-2

Methylenebisnaphthalene-2-sulphonic acid

Cat. No.: B13793733
CAS No.: 84-90-2
M. Wt: 428.5 g/mol
InChI Key: DQBNLFRFALCILS-UHFFFAOYSA-N
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Description

Methylenebisnaphthalene-2-sulphonic acid is an organic compound with the molecular formula C21H16O6S2. It is characterized by the presence of two naphthalene rings connected by a methylene bridge, each bearing a sulfonic acid group. This compound is known for its significant role in various chemical processes and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylenebisnaphthalene-2-sulphonic acid can be synthesized through the sulfonation of methylenebisnaphthalene. The process typically involves the reaction of methylenebisnaphthalene with sulfuric acid under controlled temperature conditions to introduce the sulfonic acid groups.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where methylenebisnaphthalene is treated with concentrated sulfuric acid. The reaction is carefully monitored to ensure complete sulfonation and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Methylenebisnaphthalene-2-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methylenebisnaphthalene-2-sulphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methylenebisnaphthalene-2-sulphonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups enhance the compound’s solubility and reactivity, facilitating its binding to specific sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

    Naphthalene-2-sulfonic acid: A simpler analog with one sulfonic acid group.

    Naphthalene-1-sulfonic acid: Another analog with the sulfonic acid group at a different position.

    Methylenenaphthalene-2-sulfonic acid: A related compound with a single naphthalene ring

Uniqueness: Methylenebisnaphthalene-2-sulphonic acid is unique due to the presence of two naphthalene rings and two sulfonic acid groups, which confer distinct chemical properties and reactivity. This structural complexity allows for a broader range of applications and interactions compared to its simpler analogs .

Properties

CAS No.

84-90-2

Molecular Formula

C21H16O6S2

Molecular Weight

428.5 g/mol

IUPAC Name

1-[(2-sulfonaphthalen-1-yl)methyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C21H16O6S2/c22-28(23,24)20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)29(25,26)27/h1-12H,13H2,(H,22,23,24)(H,25,26,27)

InChI Key

DQBNLFRFALCILS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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